3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride
Description
3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride is a fluorinated pyrazole derivative characterized by a methoxy group at the 3-position and a 2,2,2-trifluoroethyl substituent at the 1-position of the pyrazole ring. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
3-methoxy-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O.ClH/c1-13-5-4(10)2-12(11-5)3-6(7,8)9;/h2H,3,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDOORFGTFJZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1N)CC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197235-31-6 | |
| Record name | 3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride is a novel compound belonging to the pyrazole family, characterized by its unique trifluoroethyl and methoxy substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor, antifungal, and antibacterial properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 195.1 g/mol. The presence of the trifluoroethyl group enhances its lipophilicity and metabolic stability, which may contribute to improved bioavailability.
| Property | Value |
|---|---|
| CAS Number | 1006462-54-9 |
| Molecular Formula | CHFNO |
| Molecular Weight | 195.1 g/mol |
| Purity | 95% |
Antitumor Activity
Research indicates that pyrazole derivatives can exhibit significant antitumor activities. For instance, a study on similar compounds demonstrated their efficacy against various cancer cell lines by inhibiting key enzymes associated with tumor growth. The mechanism often involves the inhibition of BRAF(V600E), a common mutation in melanoma, suggesting that 3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine may also possess similar properties due to its structural characteristics .
Antifungal Activity
The antifungal potential of pyrazole derivatives has been well-documented. In vitro studies have shown that compounds with trifluoroethyl groups can enhance antifungal activity against several phytopathogenic fungi. For example, related compounds have demonstrated moderate to excellent inhibition of mycelial growth in various fungal strains . This suggests that 3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine could be effective in agricultural applications as a fungicide.
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been explored extensively. Studies indicate that these compounds can disrupt bacterial cell membranes and inhibit growth through various mechanisms . The unique structural features of 3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine may enhance its interaction with bacterial targets, leading to increased efficacy compared to non-fluorinated analogs.
The biological activity of 3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances binding affinity while the methoxy group modulates electronic properties. This dual action could lead to effective inhibition of enzymatic activities or receptor signaling pathways associated with disease processes.
Study on Antitumor Effects
A recent study evaluated a series of pyrazole derivatives for their antitumor activity against melanoma cell lines. Compounds structurally similar to 3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine were found to inhibit cell proliferation significantly at low micromolar concentrations (IC50 values ranging from 0.01 to 0.05 µM) . This highlights the potential therapeutic application of this compound in cancer treatment.
Evaluation of Antifungal Properties
In another study focusing on antifungal activities, several pyrazole derivatives were tested against common agricultural pathogens. The results indicated that compounds featuring trifluoroethyl substitutions exhibited enhanced antifungal activity compared to their non-fluorinated counterparts . This reinforces the hypothesis that 3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine could serve as an effective fungicide.
Comparison with Similar Compounds
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride, and how can intermediates be characterized?
- Methodology : The compound is synthesized via multi-step protocols, often starting with condensation reactions of substituted pyrazole precursors. For example, trifluoroethyl groups are introduced through alkylation reactions using 2,2,2-trifluoroethyl halides under basic conditions . Key intermediates (e.g., pyrazole amines) are characterized via / NMR to confirm regioselectivity and LC-MS/HPLC (≥95% purity thresholds) to assess purity .
Q. How do solvent polarity and temperature influence the stability of the hydrochloride salt during synthesis?
- Methodology : Stability studies employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may require low-temperature crystallization (0–5°C) to prevent hydrolysis of the trifluoroethyl group .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction kinetics and regioselectivity observed during pyrazole functionalization?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to explain unexpected regioselectivity. For example, trifluoroethyl group steric effects may dominate over electronic factors, altering nucleophilic attack sites. Experimental validation uses kinetic isotope effects (KIEs) and substituent scrambling experiments .
Q. What strategies mitigate batch-to-batch variability in hydrochloride salt crystallinity, and how is this quantified?
- Methodology : Polymorph screening via high-throughput X-ray diffraction (PXRD) identifies stable crystalline forms. Process parameters (e.g., anti-solvent addition rate, pH) are optimized using design of experiments (DoE). Dynamic vapor sorption (DVS) assesses hygroscopicity, critical for ensuring reproducibility in biological assays .
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact the compound’s pharmacokinetic profile in preclinical models?
- Methodology : Comparative studies use in vitro microsomal stability assays (human/rat liver microsomes) and in vivo PK studies (rodents). Metabolite identification via UPLC-QTOF-MS highlights oxidative dealkylation pathways, with trifluoroethyl groups showing resistance to metabolic cleavage compared to ethyl analogs .
Data Analysis and Optimization
Q. What statistical approaches are recommended for analyzing dose-response discrepancies in cellular assays involving this compound?
- Methodology : Nonlinear regression (e.g., Hill equation) models dose-response curves, while outlier detection (Grubbs’ test) identifies anomalous data points. Redundant assays (triplicate plates with internal controls) minimize variability. Bayesian hierarchical models account for batch effects in high-throughput screens .
Q. How can reaction yields be improved for large-scale synthesis without compromising enantiomeric purity?
- Methodology : Continuous flow chemistry reduces side reactions (e.g., racemization) by precise control of residence time and temperature. Catalytic systems (e.g., chiral palladium complexes) enhance enantioselectivity, monitored via chiral HPLC. Green chemistry metrics (e.g., E-factor) guide solvent selection .
Structural and Mechanistic Studies
Q. What crystallographic techniques validate hydrogen-bonding networks critical for the compound’s stability?
- Methodology : Single-crystal X-ray diffraction (SCXRD) resolves intermolecular interactions (e.g., N–H···Cl hydrogen bonds). Hirshfeld surface analysis quantifies contact contributions, while thermal ellipsoid plots assess dynamic disorder in the trifluoroethyl moiety .
Q. How does the trifluoroethyl group influence binding affinity in target protein interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
